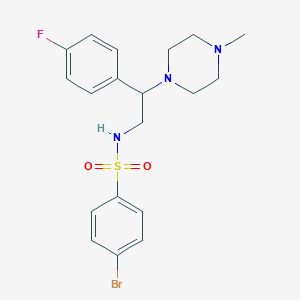
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a fluorophenyl group, a methylpiperazine moiety, and a benzenesulfonamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-bromo-N-(2-bromoethyl)benzenesulfonamide. This can be achieved through the bromination of N-(2-ethyl)benzenesulfonamide using bromine in the presence of a catalyst.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorophenyl and 4-methylpiperazine. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-bromo-N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-bromo-N-(2-(4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
The presence of the fluorophenyl group and the methylpiperazine moiety in 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXAXIEVXXIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














